1-硬脂酰-2-花生四烯酰-sn-甘油-3-磷酸胆碱

描述

Synthesis Analysis

SAPC can be synthesized through a novel chemoenzymatic method, leveraging phospholipase A(2) for the production of optically pure lyso-PC, followed by reacylation with arachidonic acid anhydride, achieving carbon-13 enrichment of glycerol carbons and the stearoyl group's carbonyl (Duclos, 2010). Another approach involves the conversion of 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol from its glycerophosphocholine counterpart at a hexane and phosphate buffer interface using phospholipase C (Duclos et al., 2009).

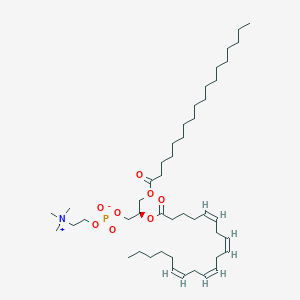

Molecular Structure Analysis

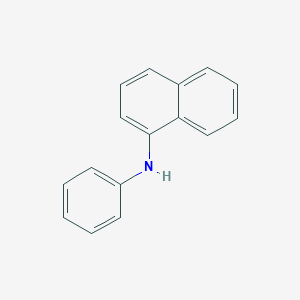

The molecular structure of SAPC has been elucidated through various spectroscopic techniques, including ^13C NMR, revealing detailed structural information about the molecule's mixed-acid lecithin composition and providing insights into its behavior in different environments (Santarén et al., 1982).

Chemical Reactions and Properties

SAPC serves as a substrate for enzymatic reactions involving phospholipase A2, which catalyzes the hydrolysis of the sn-2 ester bond, releasing arachidonic acid, a precursor for various signaling molecules (Chilton et al., 1984). This process is crucial for the biosynthesis of bioactive lipids, such as platelet-activating factor (PAF) and eicosanoids.

Physical Properties Analysis

Differential scanning calorimetry (DSC) studies have shown that SAPC and its derivatives exhibit specific thermotropic behaviors, with transition temperatures indicating gel to liquid-crystalline phase transitions. These properties are influenced by the degree of unsaturation in the acyl chains and their packing within the bilayer (Coolbear et al., 1983).

Chemical Properties Analysis

SAPC's chemical properties are significantly influenced by its acyl chain composition, affecting its role in cell membranes and its susceptibility to oxidative reactions. The presence of arachidonic acid at the sn-2 position makes SAPC a key substrate in the production of signaling molecules and mediators of inflammatory responses, as well as a target for free radical-induced oxidation, which can lead to the formation of oxidized phospholipids with altered biological activities (Khaselev & Murphy, 2000).

科学研究应用

合成和核磁共振研究:1-硬脂酰-2-花生四烯酰-sn-甘油-3-磷酸胆碱已合成,并用碳-13 富集用于核磁共振研究。这种磷脂是花生四烯酸代谢产物和内源性大麻素 2-花生四烯酰甘油 (2-AG) 的重要生物合成前体 (Duclos,2010 年)。

神经组织中的信号脂质:它是神经组织中 1,2-二酰基-sn-甘油信号脂质含量最丰富的分子种类,并且是内源性大麻素 2-花生四烯酰甘油 (2-AG) 合成中的关键成分 (Duclos、Gatley、Bhatt 和 Johnston,2009 年)。

热致性质:已经研究了这种磷脂水性分散体的热致性质,深入了解了其相变温度和焓,有助于更好地理解其在生物膜中的行为 (Coolbear、Berde 和 Keough,1983 年)。

酶促活性:已经研究了由大鼠肾脏中的高分子量磷脂酶 A2 催化的这种磷脂的水解动力学,揭示了该酶的行为和与磷脂的相互作用 (Ghomashchi、Schüttel、Jain 和 Gelb,1992 年)。

磷脂酶 A2 的抑制:已经证明这种磷脂可以抑制大鼠腹膜巨噬细胞中的细胞内磷脂酶 A2,从而影响类花生酸的合成 (Boucrot、Khettab、Petit 和 Welin,1993 年)。

血小板活化:研究探索了这种磷脂的放射性标记分子种类在人血小板中的解析,深入了解了其在血小板活化和花生四烯酸代谢中的作用 (Purdon、Patelunas 和 Smith,1987 年)。

与次氯酸盐的相互作用:已经使用质谱研究了这种磷脂与外源性和内源性次氯酸盐的相互作用,揭示了其化学反应和在炎症过程中的潜在作用 (Panasenko、Osipov、Schiller 和 Arnhold,2002 年)。

酰化研究:已经对包括这种磷脂在内的醚和酯溶血磷脂在大鼠肝微粒体中的酰化进行了研究,有助于理解其在细胞中的代谢和功能 (Neumüller、Fleer、Unger 和 Eibl,1987 年)。

属性

IUPAC Name |

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVRFUPOQYJOOZ-QNPWAGBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344787 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

810.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

CAS RN |

35418-59-8 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(18:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)